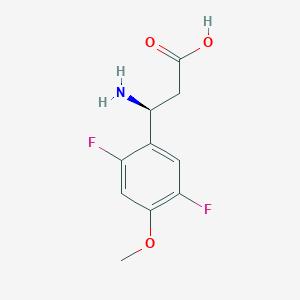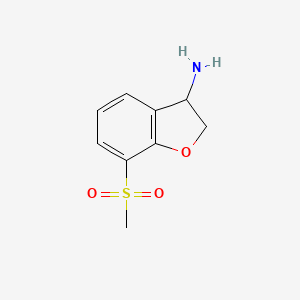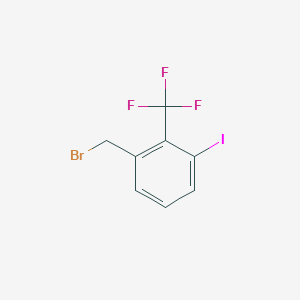
1-(Bromomethyl)-3-iodo-2-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-3-iodo-2-(trifluoromethyl)benzene is an organohalide compound characterized by the presence of bromine, iodine, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-3-iodo-2-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method starts with the trifluoromethylation of a suitable benzene derivative, followed by iodination and bromomethylation. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-3-iodo-2-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: The iodine atom can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while cross-coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: 1-(Bromomethyl)-3-iodo-2-(trifluoromethyl)benzene is used as a building block in organic synthesis
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its unique structure may impart desirable pharmacokinetic properties, such as increased metabolic stability and bioavailability.
Industry: In the material science industry, this compound can be used to create novel polymers and materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 1-(Bromomethyl)-3-iodo-2-(trifluoromethyl)benzene exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily due to the electron-withdrawing effects of the trifluoromethyl group and the halogens, which make the benzene ring more susceptible to nucleophilic attack. The molecular targets and pathways involved can vary widely based on the specific reactions and applications.
Comparison with Similar Compounds
- 1-(Bromomethyl)-4-(trifluoromethyl)benzene
- 1-(Bromomethyl)-2-(trifluoromethyl)benzene
- 1-(Bromomethyl)-3,5-bis(trifluoromethyl)benzene
Comparison: Compared to these similar compounds, 1-(Bromomethyl)-3-iodo-2-(trifluoromethyl)benzene is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns. The position of the trifluoromethyl group also influences the compound’s chemical behavior, making it a versatile intermediate in various synthetic applications.
Properties
Molecular Formula |
C8H5BrF3I |
|---|---|
Molecular Weight |
364.93 g/mol |
IUPAC Name |
1-(bromomethyl)-3-iodo-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5BrF3I/c9-4-5-2-1-3-6(13)7(5)8(10,11)12/h1-3H,4H2 |
InChI Key |
ZAGJEKAAEZKCSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)I)C(F)(F)F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


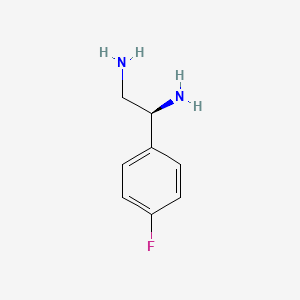
![(1R,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13038841.png)



![Tert-butyl (2-amino-5,6-dihydro-4H-cyclopenta[D]thiazol-5-YL)carbamate](/img/structure/B13038875.png)
![1,6-Dimethyl-3-(4-((1-methyl-1H-imidazol-5-yl)methoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13038879.png)
![7-(Isopropoxycarbonyl)tricyclo[3.2.2.0(2,4)]non-8-ene-6-carboxylicacid](/img/structure/B13038881.png)

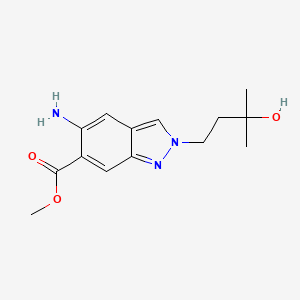
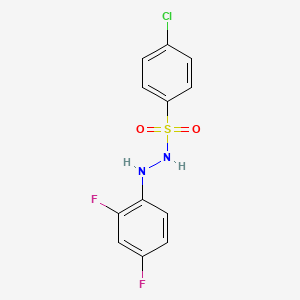
![(1R,3aS,3bR,9aR,9bR,11aR)-9b-fluoro-1,10-dihydroxy-1-(2-hydroxyacetyl)-2,9a,11a-trimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B13038903.png)
